molecular formula C8H9NO4 B134838 3,4-Dimethoxynitrobenzene CAS No. 709-09-1

3,4-Dimethoxynitrobenzene

Cat. No.: B134838
CAS No.: 709-09-1
M. Wt: 183.16 g/mol
InChI Key: YFWBUVZWCBFSQN-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: 3,4-Dimethoxynitrobenzene can be synthesized through the nitration of veratrole (1,2-dimethoxybenzene) using concentrated nitric acid and sulfuric acid. The reaction typically involves the following steps:

  • Dissolving veratrole in a mixture of concentrated nitric acid and sulfuric acid.
  • Maintaining the reaction mixture at a controlled temperature to ensure the nitration process proceeds smoothly.
  • Isolating the product by neutralizing the reaction mixture and extracting the desired compound.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale, with optimized reaction conditions to maximize yield and purity. The process involves continuous monitoring and control of reaction parameters to ensure consistent product quality .

Chemical Reactions Analysis

Types of Reactions: 3,4-Dimethoxynitrobenzene undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group under specific conditions.

    Reduction: The compound can be reduced to form 3,4-dimethoxyaniline.

    Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

Major Products Formed:

Mechanism of Action

The mechanism of action of 3,4-Dimethoxynitrobenzene involves its interaction with molecular targets through its nitro and methoxy functional groups. The nitro group can undergo reduction to form reactive intermediates, which can interact with biological molecules. The methoxy groups can participate in various chemical reactions, contributing to the compound’s overall reactivity .

Comparison with Similar Compounds

  • 1,2-Dimethoxy-4-nitrobenzene
  • 4-Nitroveratrole
  • 4-Nitrocatechol dimethyl ether

Comparison: 3,4-Dimethoxynitrobenzene is unique due to its specific substitution pattern on the benzene ring, which imparts distinct chemical properties and reactivity. Compared to similar compounds, it offers a versatile platform for introducing methoxy and nitro moieties into different molecules, making it valuable in organic synthesis and industrial applications .

Properties

IUPAC Name

1,2-dimethoxy-4-nitrobenzene
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InChI

InChI=1S/C8H9NO4/c1-12-7-4-3-6(9(10)11)5-8(7)13-2/h3-5H,1-2H3
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InChI Key

YFWBUVZWCBFSQN-UHFFFAOYSA-N
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Canonical SMILES

COC1=C(C=C(C=C1)[N+](=O)[O-])OC
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Molecular Formula

C8H9NO4
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DSSTOX Substance ID

DTXSID9061043
Record name 3,4-Dimethoxynitrobenzene
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Molecular Weight

183.16 g/mol
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Physical Description

Yellow crystalline solid; [Alfa Aesar MSDS]
Record name 1,2-Dimethoxy-4-nitrobenzene
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CAS No.

709-09-1
Record name 1,2-Dimethoxy-4-nitrobenzene
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Record name Benzene, 1,2-dimethoxy-4-nitro-
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Record name Benzene, 1,2-dimethoxy-4-nitro-
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Synthesis routes and methods

Procedure details

In SCHEME 5 veratrol (12) is selectively nitrated with 70% HNO3 in AcOH to give 4-nitroveratrol (21). Subsequent reaction of (21) with Buli and TMEDA in THF followed by trimethylborate and hydrochloric acid gives boronic acid (22). Boronic acid (22) is reacted under inert conditions with a brominated aromatic or heteroaromatic ester of generell type (15) under Suzuki-type basic conditions (Pd(PPh3)4 and aqueous sodium bicarbonate in dimethoxyethane) to a biaryl of type (23). Biaryl (23) is further hydrolized with aqueous lithium hydroxide in THF and MeOH or MeCN to give the corresponding carboxylic acid (24) which is converted to a building block of type (25) by reaction with oxalyl chloride in anhydrous dichloromethane.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What are the applications of 3,4-Dimethoxynitrobenzene in chemical research?

A1: this compound is utilized as a chemical actinometer in the UV range. [] This means it can be used to determine the number of photons in a beam of UV light by measuring the extent of its photohydrolysis reaction.

Q2: How is 3,4-Dimethoxyaniline synthesized from this compound?

A2: 3,4-Dimethoxyaniline can be synthesized from this compound through a reduction reaction. Several methods have been reported:

  • Reduction with Iron and Acetic Acid: this compound is reduced by a mixture of iron (Fe) and acetic acid (HAc) in a suitable solvent. [] This method achieves a high yield (91.4%) and purity (≥98.0% by HPLC).
  • Catalytic Hydrogenation with Raney Nickel: This method employs Raney Nickel (Raney-Ni) as a catalyst and hydrogen gas (H₂) under pressure (1.6 MPa) in an autoclave at 100°C. [] The reported yield and purity of 3,4-Dimethoxyaniline are up to 90% and 98%, respectively.

Q3: What is the role of this compound in the synthesis of caged IPTG?

A3: In a study focused on developing a light-inducible gene-expression system for various organisms, this compound was employed in the synthesis of a caged version of isopropyl-β-D-thiogalactoside (IPTG). [] The researchers synthesized caged IPTG (compound 1) by reacting IPTG with 6-nitropiperonal. This reaction selectively formed a dioxolane ring at the 4- and 6-hydroxy groups of IPTG. This compound was then used as an actinometer to determine the quantum yield of the photochemical conversion of the caged IPTG into its active form upon UV irradiation.

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